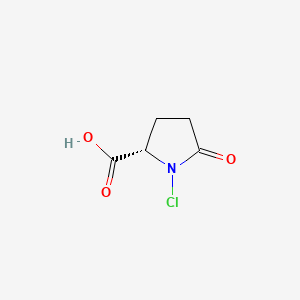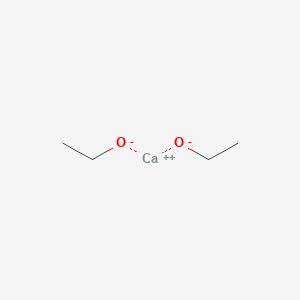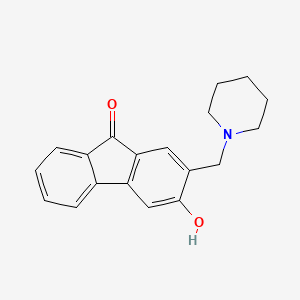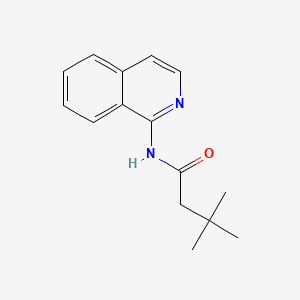![molecular formula C9H7BrINO4 B13823920 {4-bromo-2-[(E)-(hydroxyimino)methyl]-6-iodophenoxy}acetic acid](/img/structure/B13823920.png)
{4-bromo-2-[(E)-(hydroxyimino)methyl]-6-iodophenoxy}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-bromo-2-[(E)-(hydroxyimino)methyl]-6-iodophenoxy}acetic acid is a complex organic compound characterized by the presence of bromine, iodine, and a hydroxyimino group attached to a phenoxyacetic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {4-bromo-2-[(E)-(hydroxyimino)methyl]-6-iodophenoxy}acetic acid typically involves multiple steps, starting from simpler aromatic compounds. The process may include:
Bromination: Introduction of a bromine atom to the aromatic ring using bromine (Br₂) in the presence of a catalyst like iron(III) bromide (FeBr₃).
Iodination: Addition of an iodine atom, which can be achieved using iodine (I₂) and an oxidizing agent.
Formation of the Hydroxyimino Group:
Attachment of the Acetic Acid Moiety: The final step involves the formation of the acetic acid group, which can be achieved through various organic synthesis techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
{4-bromo-2-[(E)-(hydroxyimino)methyl]-6-iodophenoxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The bromine and iodine atoms can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
{4-bromo-2-[(E)-(hydroxyimino)methyl]-6-iodophenoxy}acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of {4-bromo-2-[(E)-(hydroxyimino)methyl]-6-iodophenoxy}acetic acid involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, while the bromine and iodine atoms may participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-bromo-2-nitrophenoxyacetic acid: Similar structure but with a nitro group instead of a hydroxyimino group.
2-iodo-4-bromophenoxyacetic acid: Similar structure but lacks the hydroxyimino group.
Uniqueness
The presence of both bromine and iodine atoms, along with the hydroxyimino group, makes {4-bromo-2-[(E)-(hydroxyimino)methyl]-6-iodophenoxy}acetic acid unique
Eigenschaften
Molekularformel |
C9H7BrINO4 |
|---|---|
Molekulargewicht |
399.96 g/mol |
IUPAC-Name |
2-[4-bromo-2-[(E)-hydroxyiminomethyl]-6-iodophenoxy]acetic acid |
InChI |
InChI=1S/C9H7BrINO4/c10-6-1-5(3-12-15)9(7(11)2-6)16-4-8(13)14/h1-3,15H,4H2,(H,13,14)/b12-3+ |
InChI-Schlüssel |
YPEVQDNQCRDEOS-KGVSQERTSA-N |
Isomerische SMILES |
C1=C(C=C(C(=C1/C=N/O)OCC(=O)O)I)Br |
Kanonische SMILES |
C1=C(C=C(C(=C1C=NO)OCC(=O)O)I)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B13823859.png)
![3,4-dimethyl-2-(4-methylphenyl)-7-(1-pyrrolidinyl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13823866.png)



![1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-[5-methyl-2-(propan-2-yl)phenoxy]propan-2-ol](/img/structure/B13823897.png)


![N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B13823915.png)



